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Compound Name: Metoprolol impurity 1
CAS No.: 150332-87-9
Cat. No.: B8737240
Get Quote
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Executive Summary In the high-stakes landscape of pharmaceutical development, the precise
identification of impurities is not merely a compliance requirement but a cornerstone of drug
safety. This guide addresses the ambiguity surrounding the designation "Metoprolol Impurity
1," a term often used in research catalogs to denote ortho-Metoprolol, a positional isomer of the
active pharmaceutical ingredient (API). While pharmacopeial bodies (EP, USP) utilize
alphabetical or related compound designations (A, B, C), "Impurity 1" remains a critical
process-related impurity arising from regiochemical variations in the starting material. This
document provides the definitive molecular data, synthesis mechanisms, and analytical
protocols required to isolate and control this substance.

Molecular Identity and Physicochemical Properties

The designation "Impurity 1" typically refers to the ortho-isomer of Metoprolol. Unlike
degradation products, this is a process-related impurity stemming from the isomeric purity of
the starting phenol. Below is the definitive chemical data comparing Impurity 1 (Ortho-isomer)
with the API and the standard Pharmacopeial Impurity A.

Table 1: Comparative Molecular Data
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Molecular
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Molecular
Weight (
g/mol )

CAS
Number

Origin

Metoprolol

Impurity 1

Ortho-

Metoprolol

(2RS)-1-
(Isopropyla
mino)-3-[2-
(2-
methoxyet
hyl)phenox
ylpropan-2-
ol

C1sH2s5NOs

267.36

109632-
08-8

(Generic)*

Isomeric
Starting

Material

Metoprolol
API

Metoprolol

(2RS)-1-
(Isopropyla
mino)-3-[4-
(2-
methoxyet
hyl)phenox
ylpropan-2-
ol

C1s5H25NOs3

267.36

37350-58-
6

Target
Synthesis

EP
Impurity A

Ethyl

Analogue

(2RS)-1-
(Ethylamin
0)-3-[4-(2-
methoxyet
hyl)phenox
y]propan-2-
ol

C14H23NO3

253.34

109632-
08-8

Amine
Contamina

nt

EP
Impurity B

Phenol

Precursor

4-(2-
Methoxyet
hyl)phenol

CoH1202

152.19

56718-71-
9

Unreacted
Intermediat

e

> Note: "Impurity 1" is a non-pharmacopeial vendor designation. Always verify by CAS or

structure, as some catalogs may map "Impurity 1" to Impurity B. The data above reflects the

common isomeric definition found in high-purity standards catalogs.
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Mechanistic Pathways of Formation

Understanding the causality of impurity formation is essential for process control. Metoprolol is
synthesized via the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin, followed by

amination with isopropylamine.

e Impurity 1 (Ortho-Metoprolol): Arises when the starting material, 4-(2-methoxyethyl)phenol, is
contaminated with its ortho-isomer, 2-(2-methoxyethyl)phenol. This isomer undergoes the
identical reaction sequence, resulting in a product with the same molecular weight and
formula as the API but distinct chromatographic properties.

» Impurity A (Ethyl Analogue): Arises when the reagent isopropylamine is contaminated with

ethylamine.

Visualization: Impurity Genesis Pathways

The following diagram illustrates the parallel reaction pathways leading to the API and its

critical impurities.
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Caption: Figure 1. Parallel synthesis pathways showing the origin of Impurity 1 (Ortho-isomer)
from starting material contamination versus Impurity A from reagent contamination.

Analytical Characterization & Detection

Since Impurity 1 (Ortho-Metoprolol) is an isomer of the API, it shares the same molecular
weight (isobaric). Therefore, Mass Spectrometry (MS) alone is insufficient for differentiation
without fragmentation analysis. Chromatographic separation is the primary control method.

Experimental Protocol: HPLC Separation

This protocol ensures the resolution of the positional isomer (Impurity 1) from the main peak.

¢ Column Selection: Use a C18 column with high carbon loading (e.g., Inertsil ODS-3V, 250 x
4.6 mm, 5 pm) to maximize hydrophobic selectivity between the ortho- and para-
substituents.

» Mobile Phase:
o Buffer: 3.9 g Ammonium Acetate in 1000 mL water (pH adjusted to 5.0 with acetic acid).
o Solvent B: Acetonitrile.
o Mode: Gradient elution (Start 15% B, ramp to 80% B over 30 mins).
e Detection: UV at 223 nm (Isosbestic point approximation) or 275 nm (aromatic absorption).
o Critical System Suitability:
o Resolution (Rs): Must be > 1.5 between Metoprolol and Impurity 1.

o Retention Time: The ortho-isomer typically elutes after the para-isomer (Metoprolol) due to
intramolecular hydrogen bonding masking the polar hydroxyl group, effectively increasing
its hydrophobicity on RP-HPLC.

Mass Spectrometry ldentification (LC-MS/MS)
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While parent ions are identical (

), fragmentation patterns differ:

o Metoprolol (Para): Major fragment at m/z 116 (isopropylamino-2-hydroxypropyl chain).

e Impurity 1 (Ortho): May show enhanced tropylium ion formation or distinct ratios of the m/z
133 fragment due to the ortho-effect (proximity of the ether chain to the alkyl chain).

Regulatory & Toxicological Context

o Classification: Impurity 1 is a Process Impurity, not a degradation product.
« ICH Q3A(R2) Limits:

o Reporting Threshold: 0.05%

o ldentification Threshold: 0.10%

o Qualification Threshold: 0.15% (for max daily dose < 2g).

o Safety Profile: As a beta-blocker analogue, the ortho-isomer likely possesses
pharmacological activity. However, its receptor affinity is generally lower than the para-
isomer. Strict control is required to ensure consistent therapeutic dosing.

References

e European Pharmacopoeia Commission. (2023). Metoprolol Succinate Monograph 1448.
European Directorate for the Quality of Medicines (EDQM). Link

e United States Pharmacopeial Convention. (2024). Metoprolol Related Compounds. USP-NF.
Link

e MedChemExpress. (2024). Metoprolol Impurity 1 (Ortho-Metoprolol) Product Datasheet.
Link

e Dong, M. W. (2006). Modern HPLC for Practicing Scientists. Wiley-Interscience. (Reference
for isomeric separation principles). Link

© 2026 BenchChem. All rights reserved. 5/7 Tech Support


https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.edqm.eu%2Fen%2Feuropean-pharmacopoeia
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.usp.org%2F
https://www.benchchem.com/product/b8737240/docs?utm_src=pdf-body#metoprolol-impurity-1-molecular-identity-formation-and-control-strategies
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.medchemexpress.com%2Fmetoprolol-impurity-1.html
https://www.google.com/url?sa=E&q=https%3A%2F%2Fonlinelibrary.wiley.com%2Fdoi%2Fbook%2F10.1002%2F0471973106
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8737240?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

« International Conference on Harmonisation (ICH). (2006). Impurities in New Drug
Substances Q3A(R2). Link

e To cite this document: BenchChem. [Metoprolol Impurity 1: Molecular Identity, Formation,
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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